![molecular formula C8H10N4O3 B13100531 5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B13100531.png)
5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a pyrazine ring, and two ethoxy groups attached at the 5 and 6 positions. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the condensation of 3,4-diaminofurazan with oxalic acid under specific reaction conditions. This one-step amide condensation reaction yields the desired oxadiazole-pyrazine compound. The reaction is usually carried out in an anhydrous solvent such as ethyl acetate, under reflux conditions for 40-60 minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that similar reaction conditions could be employed in an industrial setting, with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted oxadiazole-pyrazine compounds.
Wissenschaftliche Forschungsanwendungen
5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices .
Wirkmechanismus
The mechanism of action of 5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in intramolecular charge transfer (ICT) processes, leading to the formation of low-energy molecular orbitals. These orbitals can be excited by visible light, making the compound useful in optoelectronic applications. Additionally, the compound may interact with biological targets, such as enzymes or receptors, to exert its bioactive effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,5]Oxadiazolo[3,4-b]pyrazine: A closely related compound with similar structural features but lacking the ethoxy groups.
[1,2,5]Thiadiazolo[3,4-b]pyrazine: Another similar compound where the oxadiazole ring is replaced by a thiadiazole ring.
Quinoxaline Derivatives: Compounds with a similar pyrazine ring but different substituents and functional groups
Uniqueness
The presence of ethoxy groups at the 5 and 6 positions of 5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine imparts unique electronic and steric properties, distinguishing it from other similar compounds
Eigenschaften
Molekularformel |
C8H10N4O3 |
|---|---|
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
5,6-diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C8H10N4O3/c1-3-13-7-8(14-4-2)10-6-5(9-7)11-15-12-6/h3-4H2,1-2H3 |
InChI-Schlüssel |
VWHFRXYQJWVFHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC2=NON=C2N=C1OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


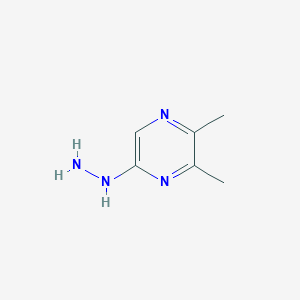
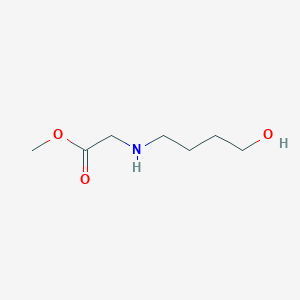
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13100475.png)
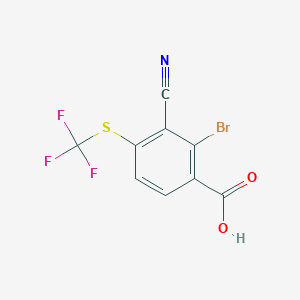
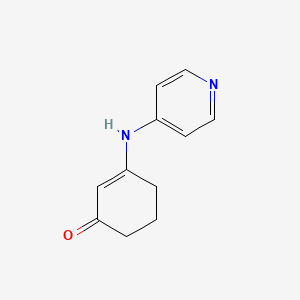
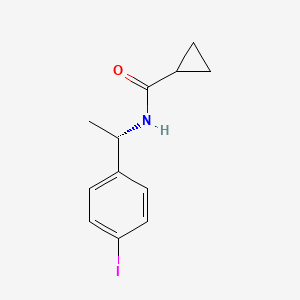
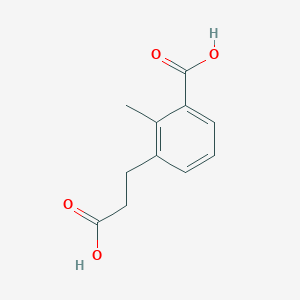
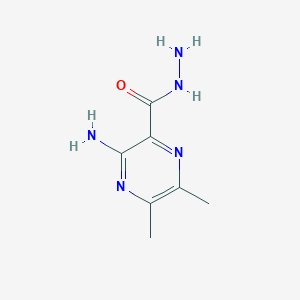
![2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one](/img/structure/B13100505.png)
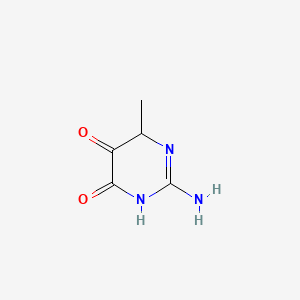
![5-Amino-7-methylaminofurazano[3,4-d]pyrimidine](/img/structure/B13100513.png)
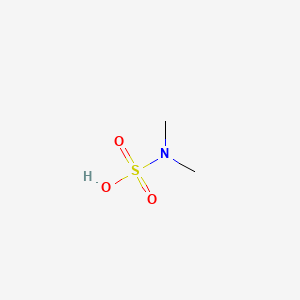
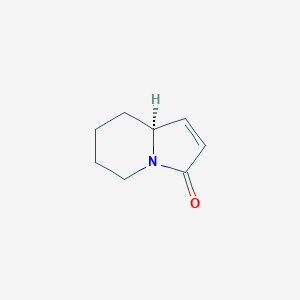
![4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100530.png)
